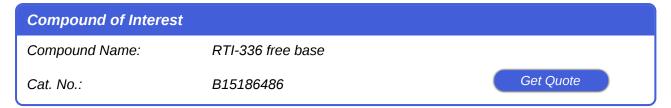


A Comparative Analysis of the Abuse Liability of RTI-336 and Methylphenidate

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For Immediate Release

This guide provides a detailed comparison of the abuse liability of two dopamine transporter (DAT) inhibitors, RTI-336 and methylphenidate. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at preclinical data to inform future research and development.

Executive Summary

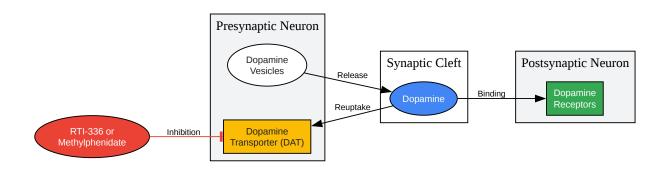
Both RTI-336 and methylphenidate are central nervous system stimulants that primarily act by blocking the dopamine transporter, leading to increased extracellular dopamine levels in the brain.[1][2] This mechanism is associated with their therapeutic effects as well as their potential for abuse.[1] Preclinical studies in non-human primates and rodents are crucial for assessing the relative abuse liability of such compounds. This guide synthesizes available data from key experimental paradigms, including intravenous self-administration, conditioned place preference, and dopamine transporter occupancy studies.

While direct head-to-head comparative studies are limited, the existing evidence suggests that while RTI-336 is reliably self-administered, its reinforcing effects may be lower than that of cocaine.[3][4] Methylphenidate also functions as a reinforcer in animal models and has demonstrated the potential to produce a conditioned place preference.[5][6]



Mechanism of Action: Dopamine Transporter Inhibition

The primary pharmacological target for both RTI-336 and methylphenidate is the dopamine transporter (DAT).[2][7] By inhibiting DAT, these compounds block the reuptake of dopamine from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This enhanced dopaminergic neurotransmission in reward-related brain regions, such as the nucleus accumbens, is believed to mediate both the therapeutic effects and the abuse potential of these drugs.[8]



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Figure 1: Mechanism of Dopamine Reuptake Inhibition

Quantitative Data Comparison

The following tables summarize key quantitative data from preclinical studies on RTI-336 and methylphenidate. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: Intravenous Self-Administration in Rhesus Monkeys



Compound	Dose Range (mg/kg/injection)	Peak Responding (injections/session)	Key Findings
RTI-336	0.003 - 0.1	Lower than cocaine	Reliably self- administered, but with a lower reinforcing strength compared to cocaine.[3][4]
Methylphenidate	0.001 - 0.1	Inverted U-shaped dose-response	Functions as a reinforcer with response rates characterized by an inverted U-shaped function of dose.[5]

Table 2: Dopamine Transporter (DAT) Occupancy

Compound	Species	Dose	DAT Occupancy (%)
RTI-336	Rhesus Monkey	Dose maintaining peak self-administration	~62%[3]
RTI-336	Rhesus Monkey	ED50 for reducing cocaine self-administration	~90%[3]
Methylphenidate	Human	0.25 mg/kg (oral)	~50%[9]
Methylphenidate	Human	0.3 - 0.6 mg/kg (oral, therapeutic range)	>50%[9]

Table 3: Conditioned Place Preference (CPP) in Rodents

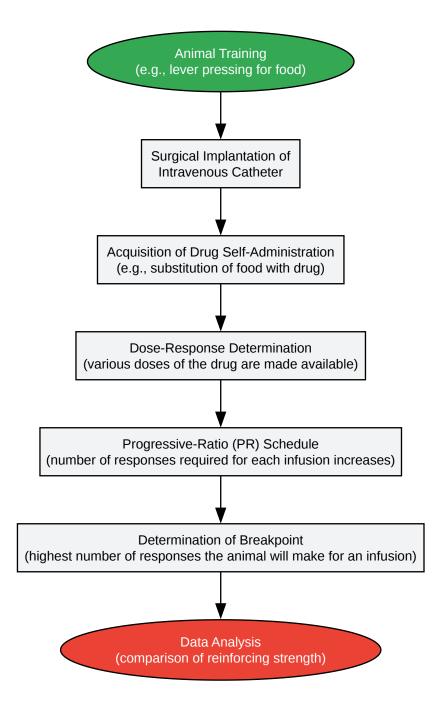


Compound	Species	Route	Effective Dose(s) for CPP
RTI-336	N/A	N/A	Data not available from the conducted search.
Methylphenidate	Rat	Intraperitoneal (i.p.)	3 and 10 mg/kg[6][10]
Methylphenidate	Rat	Oral (p.o.)	10 mg/kg[6][10]
Methylphenidate	Mouse	Intraperitoneal (i.p.)	1 and 3 mg/kg[11]

Experimental ProtocolsIntravenous Self-Administration in Rhesus Monkeys

This paradigm directly assesses the reinforcing effects of a drug, a key indicator of abuse liability.





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Figure 2: Workflow of an Intravenous Self-Administration Study

- Subjects: Adult rhesus monkeys are typically used.[3][5]
- Apparatus: Subjects are housed in operant conditioning chambers equipped with levers, stimulus lights, and an infusion pump for intravenous drug delivery.

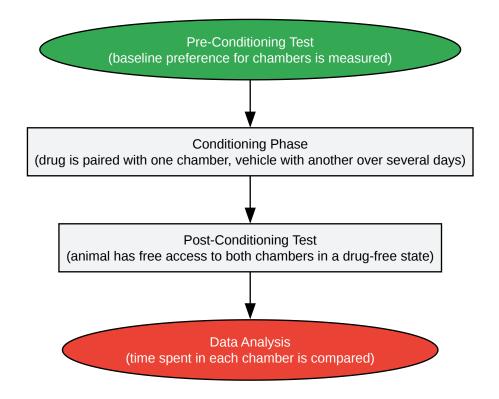


Procedure:

- Training: Monkeys are first trained to press a lever to receive a food reward.
- Catheter Implantation: A chronic indwelling intravenous catheter is surgically implanted.
- Substitution: The food reward is replaced with intravenous injections of the test drug (e.g., RTI-336 or methylphenidate) or a known drug of abuse like cocaine.
- Dose-Response Function: The rate of self-administration is determined across a range of doses to establish a dose-response curve.
- Progressive-Ratio Schedule: To assess the motivation to take the drug, a progressive-ratio schedule is often employed, where the number of lever presses required to receive an infusion progressively increases until the animal ceases to respond (the "breakpoint"). A higher breakpoint indicates a stronger reinforcing effect.

Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug.[12]





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